molecular formula C22H19NO3 B311644 Ethyl 4-[(4-phenylbenzoyl)amino]benzoate

Ethyl 4-[(4-phenylbenzoyl)amino]benzoate

Cat. No.: B311644
M. Wt: 345.4 g/mol
InChI Key: MXGXGPMVXXKJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a biphenyl moiety, and an amide linkage. Its molecular formula is C22H19NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of Biphenylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenylcarbonyl chloride.

    Amidation Reaction: The biphenylcarbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(4-biphenylylcarbonyl)amino]benzoic acid.

    Esterification: Finally, the 4-[(4-biphenylylcarbonyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 4-[(4-phenylbenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate: A structurally similar compound with slight variations in the biphenyl moiety.

Uniqueness: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl moiety and amide linkage contribute to its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,23,24)

InChI Key

MXGXGPMVXXKJDB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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